

A Comparative Investigation of Neon and Xenon in Ion Propulsion Systems

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Compound of Interest

Compound Name: Neon

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A comprehensive guide for researchers and scientists on the characteristics and performance of **neon** and xenon as propellants in ion propulsion systems.

In the domain of electric propulsion, the choice of propellant is a critical factor that significantly influences the performance, cost, and mission architecture of a spacecraft. Among the noble gases, xenon has traditionally been the propellant of choice for ion thrusters due to its favorable physical properties. However, its scarcity and high cost have prompted research into more abundant and cost-effective alternatives, such as **neon**. This guide provides an objective comparison of **neon** and xenon for use in ion propulsion systems, supported by theoretical principles and available experimental context.

Performance Characteristics: A Tale of Two Noble Gases

The ideal propellant for an ion thruster possesses a high atomic mass and a low first ionization potential. A high atomic mass is desirable as it allows for greater thrust at a given ion acceleration voltage. A low ionization potential reduces the energy required to ionize the propellant, thereby improving the thruster's overall efficiency.

Xenon, with its high atomic mass and relatively low ionization energy, has long been favored for ion propulsion. It is chemically inert, which prevents corrosion of the thruster components. However, xenon is one of the rarest non-radioactive elements on Earth, making it a costly component of space missions.

Neon, in contrast, is significantly more abundant and has a lower cost. Its primary drawback is its much lower atomic mass compared to xenon. Theoretically, this results in a higher specific impulse but a lower thrust for a given power input. The higher ionization energy of **neon** also suggests a potential reduction in overall thruster efficiency compared to xenon.

Quantitative Data Summary

The following table summarizes the key physical properties and theoretical performance trade-offs between **neon** and xenon. Direct experimental comparisons under identical conditions are limited in publicly available literature; therefore, some performance metrics are presented as theoretical expectations.

| Property | Neon (Ne) | Xenon (Xe) | Significance in Ion Propulsion |
|------------------------------|----------------------|----------------------|--|
| Atomic Mass (amu) | ~20.18 | ~131.29 | A higher atomic mass generally leads to higher thrust for a given ion velocity. |
| First Ionization Energy (eV) | 21.56 | 12.13 | A lower ionization energy improves the energy efficiency of the ionization process, leading to higher overall thruster efficiency. |
| Relative Abundance | High | Low | Affects the cost and availability of the propellant for large-scale or long-duration missions. |
| Relative Cost | Low | High | A significant factor in the overall cost of a space mission. |
| Specific Impulse (Isp) | Theoretically Higher | Theoretically Lower | Lighter ions are exhausted at higher velocities for the same accelerating voltage, resulting in a higher specific impulse. |
| Thrust | Theoretically Lower | Theoretically Higher | Heavier ions provide more momentum at the same exhaust velocity, resulting in higher thrust. |
| Thruster Efficiency | Potentially Lower | Potentially Higher | Influenced by factors such as ionization |

cost and propellant
utilization efficiency.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of different propellants in an ion propulsion system. The following outlines a general methodology for such an investigation.

1. Vacuum Chamber Setup:

- The ion thruster is mounted inside a large vacuum chamber to simulate the space environment.
- The chamber is equipped with high-capacity pumps (cryopumps or turbomolecular pumps) to achieve and maintain a high vacuum (typically $< 10^{-5}$ Torr) during thruster operation.
- A beam dump, often a water-cooled graphite target, is positioned to intercept the ion beam and dissipate its energy.

2. Propellant Delivery System:

- High-purity **neon** and xenon gas are supplied from separate, regulated sources.
- Mass flow controllers are used to precisely measure and control the flow rate of the propellant to the thruster's discharge chamber and cathode.

3. Power and Instrumentation:

- A dedicated power processing unit (PPU) provides the necessary voltages and currents to operate the thruster, including the discharge, beam, and accelerator grid supplies.
- Instrumentation is in place to accurately measure all electrical parameters (voltages, currents, and power).

4. Performance Measurement:

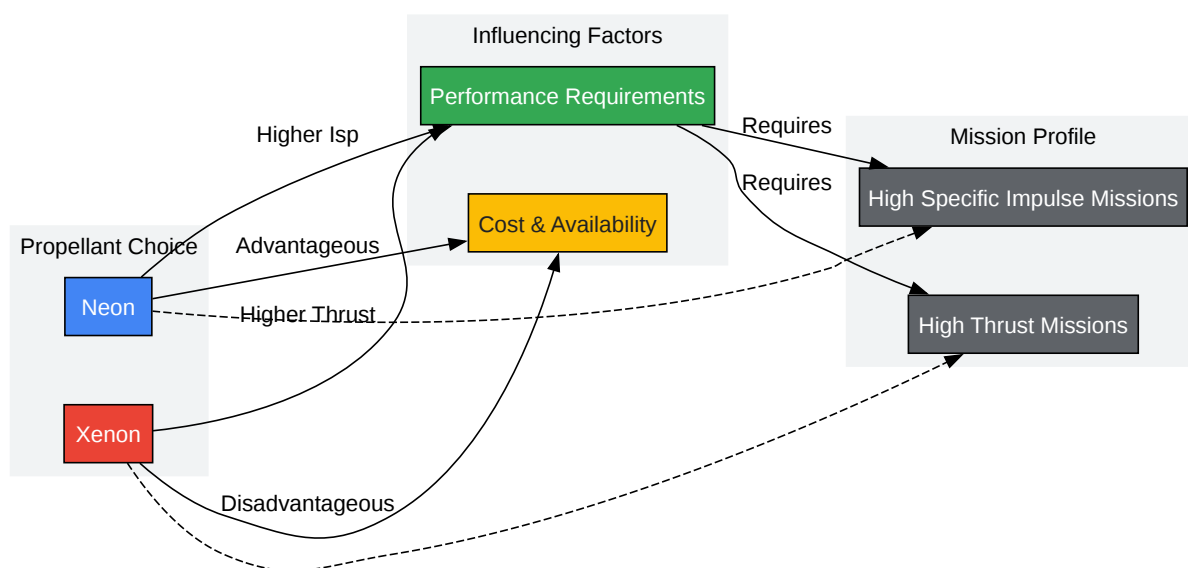
- Thrust: A high-precision thrust stand, such as a torsional or pendulum-type, is used to directly measure the small forces produced by the ion thruster.
- Specific Impulse (Isp): This is calculated from the measured thrust and the propellant mass flow rate using the formula: $I_{sp} = \text{Thrust} / (\text{mass flow rate} * g)$, where g is the standard acceleration due to gravity.
- Efficiency (η): The overall thruster efficiency is calculated as the ratio of the kinetic power of the exhaust beam to the total electrical power consumed by the thruster: $\eta = (\text{Thrust}^2) / (2 * \text{mass flow rate} * P_{in})$, where P_{in} is the total input power.

5. Plasma Diagnostics:

- Probes, such as Faraday probes and retarding potential analyzers, can be used to measure the ion beam current density, energy distribution, and divergence angle. This data provides insights into the ionization and acceleration processes.

Logical Relationship of Propellant Choice

The decision to use **neon** or xenon in an ion propulsion system involves a trade-off between performance, cost, and mission requirements. The following diagram illustrates this logical relationship.

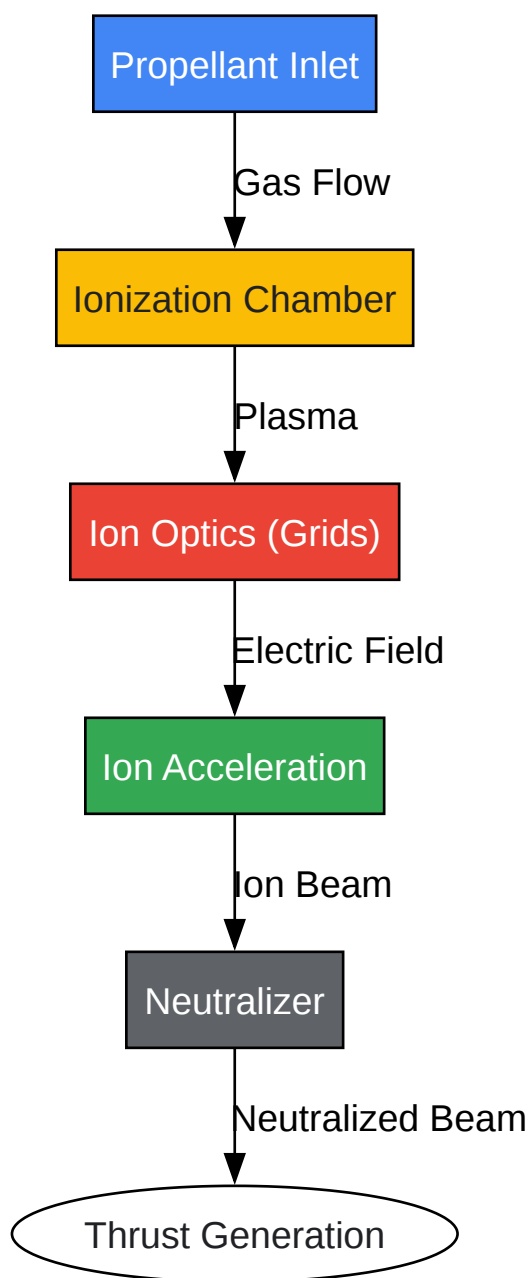


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Caption: Logical flow of propellant selection for ion propulsion.

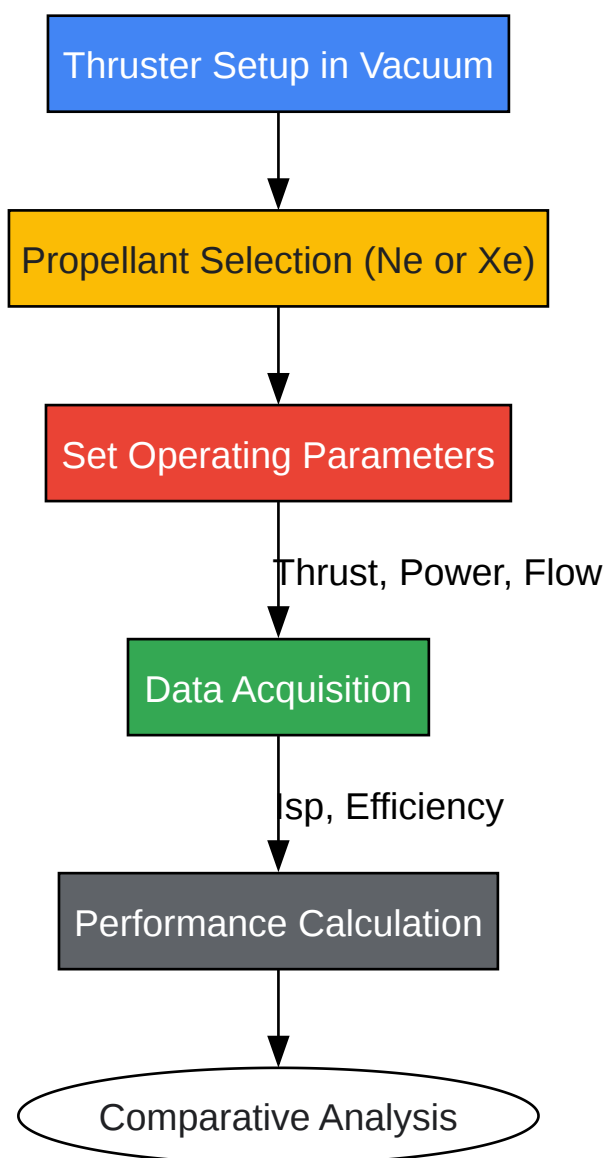
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the fundamental operational pathway of an ion thruster and a typical experimental workflow for propellant comparison.



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Caption: Simplified operational pathway of an ion thruster.



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Caption: Workflow for comparing ion thruster propellants.

In conclusion, while xenon remains the incumbent propellant for many ion propulsion applications due to its high thrust and efficiency, **neon** presents a compelling case as a lower-cost alternative, particularly for missions where high specific impulse is a primary driver and lower thrust can be tolerated. Further direct experimental comparisons are necessary to fully quantify the performance trade-offs and to optimize ion thruster designs for operation with **neon**.

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